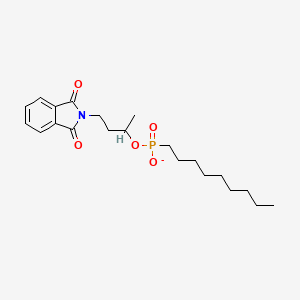
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate is a complex organic compound that features a phthalimide moiety linked to a butyl chain, which is further connected to a nonylphosphonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate typically involves multiple steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under acidic conditions to form phthalimide.
Attachment of the Butyl Chain: The phthalimide is then reacted with a butyl halide in the presence of a base to form the butyl-substituted phthalimide.
Introduction of the Nonylphosphonate Group: The final step involves the reaction of the butyl-substituted phthalimide with a nonylphosphonate reagent under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphonic acids or phosphonates.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphonates.
科学研究应用
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes, which are crucial in many biological pathways.
相似化合物的比较
Similar Compounds
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a nonylphosphonate group.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: Contains a carboxylic acid group instead of a nonylphosphonate group.
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Features a methyl ester group instead of a nonylphosphonate group.
Uniqueness
The uniqueness of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate lies in its combination of a phthalimide moiety with a nonylphosphonate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
属性
CAS 编号 |
729572-19-4 |
|---|---|
分子式 |
C21H31NO5P- |
分子量 |
408.4 g/mol |
IUPAC 名称 |
4-(1,3-dioxoisoindol-2-yl)butan-2-yloxy-nonylphosphinate |
InChI |
InChI=1S/C21H32NO5P/c1-3-4-5-6-7-8-11-16-28(25,26)27-17(2)14-15-22-20(23)18-12-9-10-13-19(18)21(22)24/h9-10,12-13,17H,3-8,11,14-16H2,1-2H3,(H,25,26)/p-1 |
InChI 键 |
VYGHSUCTPRCAJB-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCP(=O)([O-])OC(C)CCN1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


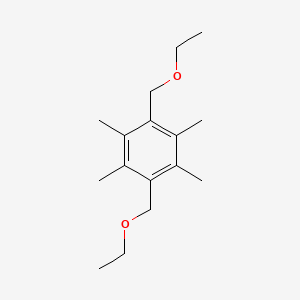
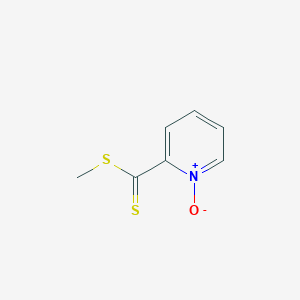
![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)
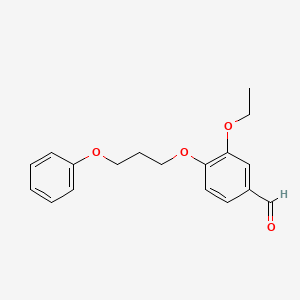
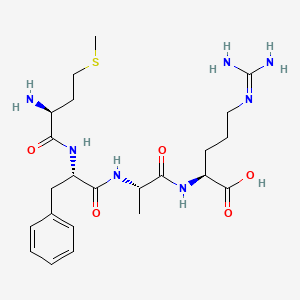

![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)
![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)
